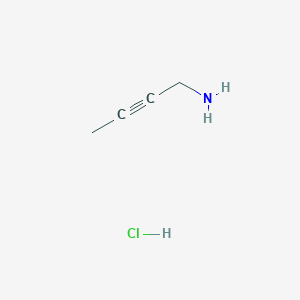

![molecular formula C9H11N3O2S B2537600 Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate CAS No. 23822-54-0](/img/structure/B2537600.png)

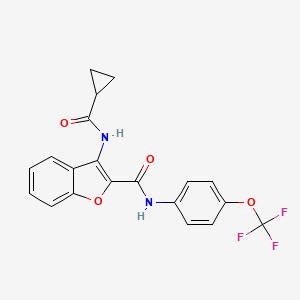

Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl carbamate (EC) is a chemical substance that is widely present in fermented food products and alcoholic beverages. It has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC) due to its potential to cause cancer. Additionally, there is evidence suggesting that long-term exposure to EC may lead to neurological disorders. The formation and metabolism of EC, as well as its detection in various food matrices, have been extensively studied. Strategies to mitigate the toxic effects of EC, including the use of natural products to prevent EC-induced tumorigenesis and genotoxicity, have been developed .

Synthesis

Wissenschaftliche Forschungsanwendungen

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (EC) is a compound found in fermented foods and beverages, recognized for its genotoxic and carcinogenic properties in several species. It has been classified as "probably carcinogenic to humans" by the World Health Organization's International Agency for Research on Cancer (IARC). The formation of ethyl carbamate occurs through chemical mechanisms involving urea and proteins like citrulline during fermentation or from cyanide and hydrocyanic acid. Various strategies, including adapted practices and the abatement of precursors, are developed to lower its levels in food and alcoholic beverages (Weber & Sharypov, 2009).

Modulation of Carcinogenicity

The interaction between ethanol and the metabolism and carcinogenicity of urethane (ethyl carbamate) demonstrates the complex effects of ethanol coadministration. Chronic ethanol consumption may increase the oxidation of urethane to its epoxide derivative, which interacts with DNA. These findings suggest ethanol could potentially decrease the metabolic activation of urethane, impacting its tumorigenicity (Benson & Beland, 1997).

Detection and Reduction Strategies

Significant research has been dedicated to the detection of ethyl carbamate in alcoholic beverages and efforts to reduce its content. Sample preparation technologies such as extraction, solid phase extraction, and chromatographic methods are critical in determining ethyl carbamate levels, with the aim of improving safety standards for alcoholic beverages (Zhao Gong-ling, 2009).

Biological and Toxicological Reviews

Studies on ethyl carbamate's biological and toxicological effects provide a comprehensive understanding of its potential health impacts. These include genotoxicity, carcinogenicity, and the mechanisms through which ethyl carbamate and its precursors may influence cancer risk and other health outcomes. Investigations into the metabolic pathways and interactions with DNA highlight the complex nature of ethyl carbamate's effects on the body (Field & Lang, 1988).

Eigenschaften

IUPAC Name |

ethyl N-(pyridin-2-ylcarbamothioyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c1-2-14-9(13)12-8(15)11-7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H2,10,11,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMSLALBASENQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=S)NC1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2537519.png)

![3-(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile](/img/structure/B2537533.png)